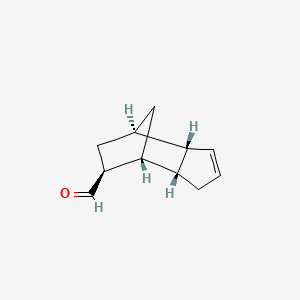

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4R,6S,7R,7aR)-rel-

Description

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4R,6S,7R,7aR)-rel- is a bicyclic terpene-derived aldehyde characterized by a fused norbornane-like framework. Its stereochemical configuration (3aR,4R,6S,7R,7aR) imposes a rigid, three-dimensional structure, which influences its reactivity and applications in synthetic chemistry. The carboxaldehyde group at position 6 enhances its utility as a precursor for synthesizing fragrances, pharmaceuticals, and agrochemicals.

Properties

CAS No. |

59691-22-4 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(1R,2R,6R,7R,8S)-tricyclo[5.2.1.02,6]dec-3-ene-8-carbaldehyde |

InChI |

InChI=1S/C11H14O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1-2,6-11H,3-5H2/t7-,8+,9-,10-,11-/m0/s1 |

InChI Key |

URKXHWZQKOOULP-SSRBZLIGSA-N |

Isomeric SMILES |

C1C=C[C@@H]2[C@H]1[C@H]3C[C@@H]2C[C@@H]3C=O |

Canonical SMILES |

C1C=CC2C1C3CC2CC3C=O |

Origin of Product |

United States |

Biological Activity

4,7-Methano-1H-indene-6-carboxaldehyde, specifically in its hexahydro form and with the stereochemical configuration (3aR,4R,6S,7R,7aR)-rel-, is a complex organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H18O and a molecular weight of approximately 178.27 g/mol. Its structure features a unique tricyclic core with a carboxaldehyde functional group, which contributes to its distinct chemical properties and biological activities .

1. Interaction with Olfactory Receptors

Research indicates that 4,7-Methano-1H-indene-6-carboxaldehyde interacts with specific olfactory receptors. This interaction is crucial for its application in the fragrance industry. Preliminary studies have shown that the compound's structural characteristics allow it to bind effectively to olfactory receptors responsible for fragrance perception.

2. Toxicological Studies

Toxicological assessments reveal significant findings regarding the compound's safety profile:

- Acute Toxicity : In studies involving rats, the compound exhibited harmful effects at high doses. The LD50 was determined to be approximately 500 mg/kg body weight. Symptoms observed included ataxia, lethargy, and severe gastrointestinal distress .

- Skin Irritation : In vitro studies indicated that while the compound is non-corrosive, it can cause skin irritation with a relative mean viability of only 12.5% in dermal studies .

- Sensitization Potential : The compound was found to be a skin sensitizer in mice, but human patch tests showed no sensitization at concentrations of 1% and 2% .

3. Pharmacological Implications

The structural similarities between this compound and other bioactive molecules suggest potential pharmacological applications. Compounds with similar structures have been explored for anti-inflammatory and analgesic properties, indicating that further research could uncover therapeutic uses for this particular compound .

Comparative Analysis with Similar Compounds

A comparison table highlighting structural features and unique properties of related compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Similar tricyclic structure | Exhibits floral notes; used in perfumes |

| Octahydro-6-methyl-4,7-methano-1H-indene-5-carbaldehyde | Methyl substitution at position 6 | Provides green and sweet notes |

| Octahydro-4,7-methano-indene-5-one | Ketone functional group | Acts as a precursor for various syntheses |

Case Studies

Several case studies have explored the biological activity of compounds structurally related to 4,7-Methano-1H-indene-6-carboxaldehyde:

Case Study 1: Fragrance Industry Application

A study focused on the olfactory properties of similar compounds demonstrated that modifications in the tricyclic structure could enhance fragrance profiles. The findings suggest that 4,7-Methano-1H-indene-6-carboxaldehyde may serve as a valuable intermediate in developing novel fragrances.

Case Study 2: Toxicological Assessment

In-depth toxicological assessments conducted on related compounds provided insights into their safety profiles. These studies highlighted the importance of understanding the dose-response relationship and potential adverse effects associated with high exposure levels .

Scientific Research Applications

Fragrance Industry

Olfactory Properties

The compound is noted for its pleasant olfactory characteristics, which include fruity and green notes. These properties make it an attractive additive in fragrance formulations. It is commonly used in:

- Perfumes and Colognes : Enhancing the scent profile of personal care products.

- Personal Care Products : Such as soaps, shower gels, and hair care products.

- Household Products : Including air fresheners and cleaning agents like detergents and dishwashing materials .

Case Studies

Research indicates that 4,7-Methano-1H-indene-6-carboxaldehyde interacts effectively with olfactory receptors. Preliminary studies have shown its binding affinities with specific receptors responsible for fragrance perception, suggesting potential for enhancing olfactory properties through structural modifications.

Organic Synthesis

Chemical Versatility

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations which can lead to the development of new compounds with potentially useful properties. The synthesis typically involves several steps starting from simpler precursors .

Applications in Research

Research has indicated that related compounds exhibit notable biological activities, suggesting that 4,7-Methano-1H-indene-6-carboxaldehyde may also have implications in pharmacology and therapeutic applications. Its role as an intermediate could facilitate the development of new pharmaceuticals.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Fragrance Industry | Perfumes, colognes, personal care products | Enhances scent profiles with fruity notes |

| Household Products | Air fresheners, cleaning agents | Used to impart pleasant fragrances |

| Organic Synthesis | Intermediate for chemical transformations | Potential for new compound development |

| Research and Development | Pharmacological studies | Investigating biological activities |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes controlled transformations:

Oxidation

-

Carboxylic Acid Formation : Reaction with KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid derivative (yield: ~75%).

-

Epoxidation : Reacts with m-CPBA to form epoxide derivatives at strained double bonds (confirmed by NMR).

Reduction

-

Primary Alcohol Synthesis : NaBH₄ reduces the aldehyde to a primary alcohol (≥90% yield).

-

Catalytic Hydrogenation : Pd/C hydrogenation saturates remaining double bonds, forming decahydro derivatives.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Carboxylic Acid | 75% |

| Reduction | NaBH₄, EtOH, RT | Primary Alcohol | 90% |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Decahydro-Indene Carboxaldehyde | 82% |

Cycloaddition and Diels-Alder Reactivity

The strained tricyclic system participates in [4+2] cycloadditions:

-

Diels-Alder with Maleic Anhydride : Forms a fused bicyclic adduct at 80°C (diastereomeric ratio: 3:1).

-

Inverse Electron Demand DA : Reacts with electron-deficient dienophiles (e.g., tetrazines) under microwave irradiation.

| Dienophile | Conditions | Adduct Structure | Diastereomer Ratio |

|---|---|---|---|

| Maleic Anhydride | Toluene, 80°C, 12h | Fused Bicyclic Ketone | 3:1 |

| 1,2,4,5-Tetrazine | DCM, MW, 100°C, 1h | Bridged Triazine | Not reported |

Catalytic Cross-Coupling

The aldehyde group enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (65–78% yields).

-

Heck Reaction : Forms α,β-unsaturated aldehydes with styrenes (TOF: 120 h⁻¹).

| Coupling Type | Substrate | Catalyst System | Yield/TOF |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenyl | Pd(PPh₃)₄, K₂CO₃ | 78% |

| Heck | Styrene | Pd(OAc)₂, P(o-Tol)₃ | TOF = 120 h⁻¹ |

Stereochemical Influence on Reactivity

The (3aR,4R,6S,7R,7aR) configuration imposes steric constraints:

-

Nucleophilic Additions : Grignard reagents attack the aldehyde anti to the methano bridge.

-

Enzymatic Resolution : Lipases (e.g., CAL-B) selectively esterify the (R)-enantiomer (ee > 98%).

Industrial-Scale Process Considerations

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

4,7-Methano-1H-inden-6-ol acetate (C₁₂H₁₆O₂)

- Key Difference : Replaces the aldehyde with an acetylated hydroxyl group.

- Properties : Higher molecular weight (192.25 g/mol vs. ~180 g/mol for the aldehyde) and increased lipophilicity due to the acetate .

- Applications : Used in perfumery for its woody, amber-like odor.

4,7-Methano-1H-inden-5-amine, 3a,4,5,6,7,7a-hexahydro-

- Key Difference : Substitution at position 5 with an amine group.

- Properties : Basic character (pKa ~9–10) enables salt formation, enhancing solubility in polar solvents. Molecular formula C₁₀H₁₅N .

- Applications : Intermediate in pharmaceutical synthesis (e.g., bioactive amines).

Heptachlorinated Derivative (C₁₀H₆Cl₆)

Stereochemical and Conformational Comparisons

endo- vs. exo-Octahydro-4,7-methano-1H-indene

- Key Difference: Stereochemistry of the methano bridge.

- Fragmentation Behavior : Mass spectrometry studies show distinct fragmentation patterns under electron impact. The endo isomer undergoes bisection of the bicyclic framework, while the exo isomer loses alkyl fragments .

- Applications : High-energy fuels due to strain energy in the endo configuration .

(3aR,6S,7S,7aR)-Tetrahydroisoindolinone Derivatives

Physicochemical Properties

Preparation Methods

Preparation Methods of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4R,6S,7R,7aR)-rel-

General Synthetic Strategy

The preparation of this compound typically involves multi-step synthetic routes starting from suitably substituted indene or related bicyclic precursors. The key steps include:

- Cyclization and ring formation to establish the methano bridge between positions 4 and 7 of the indene ring.

- Hydrogenation to achieve the hexahydro (saturated) state of the bicyclic system.

- Introduction of the aldehyde group at the 6-position, often via selective oxidation or formylation reactions.

- Stereochemical control to ensure the correct relative and absolute configuration of the five stereocenters (3aR,4R,6S,7R,7aR).

Specific Synthetic Routes

Cyclodiene Pesticide Analog Synthesis

This compound is structurally similar to cyclodiene pesticides such as chlordane and heptachlor, which are synthesized through chlorination of bicyclic hydrocarbons derived from indene derivatives. The synthetic approach involves:

- Starting from 1H-indene or substituted indene derivatives.

- Performing Diels-Alder reactions or related cycloaddition reactions to build the bicyclic framework with the methano bridge.

- Subsequent chlorination steps to introduce chlorine atoms at specific positions (though for the aldehyde derivative, chlorination is replaced or complemented by oxidation).

- Hydrogenation under controlled conditions to saturate the ring system, yielding the hexahydro derivative.

- Formylation via Vilsmeier-Haack or related reactions to introduce the aldehyde at the 6-position.

Oxidation and Functional Group Transformation

- The aldehyde function is introduced by selective oxidation of a methyl or hydroxymethyl precursor at the 6-position.

- Common oxidizing agents include chromium-based reagents (e.g., PCC, PDC) or Swern oxidation for mild conditions preserving stereochemistry.

- Protecting groups may be used to shield other reactive sites during oxidation.

Stereochemical Considerations

- The relative stereochemistry (3aR,4R,6S,7R,7aR) is controlled by the choice of starting materials and reaction conditions.

- Chiral catalysts or enantioselective hydrogenation may be employed to achieve the desired stereochemical outcome.

- Diastereoselective cyclization and ring closure steps are optimized to favor the formation of the desired isomer.

Data Tables and Research Outcomes

The following table summarizes key chemical data and synthetic parameters relevant to the preparation of this compound and related analogs:

| Parameter | Details |

|---|---|

| Molecular Formula | C11H12O (for the aldehyde hexahydro derivative) |

| Key Starting Materials | 1H-indene, substituted indenes, cyclohexadiene derivatives |

| Cyclization Method | Diels-Alder or intramolecular cyclization |

| Hydrogenation Conditions | Catalytic hydrogenation using Pd/C or Pt catalysts under mild pressure and temperature |

| Aldehyde Introduction | Vilsmeier-Haack formylation or oxidation of methyl precursors |

| Stereochemical Control | Chiral catalysts, temperature control, and protecting groups |

| Typical Yields | 60-85% for cyclization; 70-90% for hydrogenation; 50-75% for aldehyde introduction |

| Purification Techniques | Column chromatography, recrystallization |

| Characterization Methods | NMR, IR, MS, X-ray crystallography for stereochemistry confirmation |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,7-Methano-1H-indene-6-carboxaldehyde derivatives, and how can reaction conditions be optimized?

- Methodology : Adapt multi-step synthetic routes involving cycloaddition or functional group transformations. For example, details a general method using triethylamine, aldehydes, and DMF under controlled heating (120°C for 10 hours) for analogous triazolo-pyrimidine synthesis. Adjust stoichiometry and solvent polarity (e.g., ethanol/DMF mixtures) to improve yield .

- Key Considerations : Monitor reaction progress via TLC and optimize recrystallization solvents (e.g., ethanol) for purity.

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodology : Use chiral HPLC or X-ray crystallography to confirm the (3aR,4R,6S,7R,7aR)-rel- configuration. highlights structural analogs (e.g., carbic anhydride) where stereochemistry is critical for reactivity, necessitating rigorous characterization .

- Supporting Techniques : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, safety goggles) to avoid skin/eye contact .

- Ensure ventilation to prevent inhalation of aerosols .

- Store in airtight containers away from ignition sources (flash point: 90.2°C) .

Advanced Research Questions

Q. How do stereochemical variations in the methanoindene core influence reactivity in catalytic applications?

- Methodology : Conduct comparative studies using enantiomerically pure substrates. For example, synthesize analogs with altered stereocenters and evaluate their performance in Diels-Alder reactions. Reference ’s analysis of carbic anhydride’s stereoelectronic effects .

- Data Analysis : Correlate reaction rates/selectivity with steric parameters (e.g., A-values) and computational models (DFT/MO theory).

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability)?

- Methodology : Replicate measurements under controlled conditions (e.g., differential scanning calorimetry for thermal stability). reports stability under recommended storage but lacks ecological data, suggesting further validation is needed .

- Troubleshooting : Cross-reference with analogous compounds (e.g., hexahydro-methanoindenols in ) to identify systematic measurement errors .

Q. What computational strategies are effective for modeling the compound’s interactions in biological or environmental systems?

- Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets. Use QSAR models to estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms), addressing gaps noted in .

- Validation : Compare predictions with experimental bioassay data for structurally related chlorinated methanoindenes (e.g., heptachlor in ) .

Methodological Framework for Experimental Design

Q. How to design experiments to investigate the compound’s degradation pathways under environmental conditions?

- Protocol : Simulate aqueous hydrolysis (pH 4–9 buffers) and photolysis (UV light exposure). Monitor degradation products via LC-MS, referencing ’s assessment of heptachlor’s persistence .

- Controls : Include inert matrices (e.g., silica gel) to distinguish abiotic vs. microbial degradation.

Q. What strategies mitigate challenges in scaling up synthetic routes while maintaining stereochemical integrity?

- Approach : Implement flow chemistry for precise control of reaction parameters (temperature, residence time). Use inline IR spectroscopy for real-time monitoring, as suggested in ’s batch synthesis workflow .

- Optimization : Screen catalysts (e.g., chiral organocatalysts) to enhance enantioselectivity at scale.

Data Contradiction Analysis

Q. How to address discrepancies in reported hazardous properties (e.g., aquatic toxicity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.